molecular formula C20H22N2O4S B2626257 N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide CAS No. 2034334-47-7

N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide

Cat. No. B2626257
CAS RN: 2034334-47-7
M. Wt: 386.47
InChI Key: HVBKWLQENUDRPM-UHFFFAOYSA-N
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Description

Chemical compounds like the one you mentioned often have applications in scientific research due to their unique properties. They can be part of a larger family of compounds with similar structures, which can give them similar physical and chemical properties .


Synthesis Analysis

The synthesis of complex compounds often involves multiple steps, each requiring specific reagents and conditions. Unfortunately, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR and IR spectroscopy . The structure can also be represented as a 2D or 3D model .


Chemical Reactions Analysis

The chemical reactions a compound can undergo often depend on its functional groups. For example, compounds containing a carbonyl group can undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its molecular weight and formula, can be determined using various analytical techniques .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide is a compound with diverse synthetic pathways and forms a part of various chemical reactions. Nguyen, Bui, and Nguyen (2018) elaborated on the synthesis of a benzothiazepine derivative, highlighting the intricate chemical procedures involved in creating complex molecules like these. The structures of the synthesized compounds were confirmed using various spectroscopic methods, demonstrating the meticulous approach taken in chemical synthesis (Nguyen, Bui, & Nguyen, 2018). Similarly, Xu and Trudell (2005) discussed the synthesis of a labelled compound involving N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benziso-thiazol-2-yl-1,1-dioxide]acetamide, showcasing the incorporation of radiolabels for potential use in tracing and studying biological pathways (Xu & Trudell, 2005).

Chemical Properties and Interactions

The chemical properties and molecular interactions of such compounds are crucial in understanding their behavior and potential applications. For instance, Saravanan et al. (2016) presented the crystal structure of a related acetamide, revealing the molecular geometry and the nature of hydrogen bonding interactions within the crystal lattice. Such information is pivotal in deducing the chemical behavior and potential applications of these compounds in various fields (Saravanan et al., 2016). Gouda et al. (2022) went a step further by not only analyzing the structure but also performing Hirshfeld surface analysis and DFT calculation to understand the noncovalent interactions and molecular stability of a related compound, providing insights into its potential reactivity and interactions with other molecules (Gouda et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is often studied in the context of biological systems, such as how a drug interacts with a specific protein in the body .

properties

IUPAC Name

N-[4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15(23)21-18-9-7-17(8-10-18)20(24)22-12-11-19(27(25,26)14-13-22)16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBKWLQENUDRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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